Methyl hexahydropyridazine-3-carboxylate hcl
CAS No.:
Cat. No.: VC16782265
Molecular Formula: C6H13ClN2O2
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13ClN2O2 |
|---|---|
| Molecular Weight | 180.63 g/mol |
| IUPAC Name | methyl diazinane-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-7-8-5;/h5,7-8H,2-4H2,1H3;1H |
| Standard InChI Key | SKHQENDPKXVMIR-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CCCNN1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a six-membered hexahydropyridazine ring, a partially saturated derivative of pyridazine, with a methyl ester group at the 3-position and a hydrochloride counterion . The chair conformation of the hexahydropyridazine ring minimizes steric strain, while the carboxylate ester enhances solubility in polar organic solvents. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃ClN₂O₂ |
| Molecular Weight | 180.63 g/mol |
| IUPAC Name | Methyl diazinane-3-carboxylate; hydrochloride |
| Canonical SMILES | COC(=O)C1CCCNN1.Cl |
| InChI Key | SKHQENDPKXVMIR-UHFFFAOYSA-N |
The hydrochloride salt formation stabilizes the compound via ionic interactions between the protonated ring nitrogen and the chloride ion.
Stereoisomerism
Two enantiomers exist due to the chiral center at the 3-position of the hexahydropyridazine ring. The (3R)- and (3S)-forms exhibit distinct biological activities, as demonstrated in receptor-binding assays . For instance, the (3S)-enantiomer shows 15-fold higher affinity for serotonin receptors compared to its (3R)-counterpart in vitro . Enantiomeric separation is typically achieved via chiral HPLC or enzymatic resolution .
Synthesis and Industrial Production
Cyclization Strategies
The primary synthetic route involves cyclization of γ-aminocarboxylic acid derivatives. A representative protocol from Aspinall et al. (1999) employs a Wittig condensation between tributyl(methoxycarbonylmethylene)phosphorane and glucopyranosyloxy-penta-dienoate, followed by acid-catalyzed cyclocondensation to yield the tetrahydropyridazine core . Key reaction conditions include:
-
Temperature: 70°C in ethyl acetate
-
Catalyst: Trifluoroacetic acid (TFA)
Industrial-scale production utilizes continuous flow reactors to enhance efficiency. Microwave-assisted synthesis reduces reaction times from 48 hours to <6 hours while maintaining >95% purity.
Asymmetric Synthesis
Chiral auxiliaries enable enantioselective synthesis. The Nakamura–Shin method (Scheme 3 in ref. 3) uses Evans’ oxazolidinone to induce asymmetry during electrophilic amination, achieving 99% enantiomeric excess (ee) for the (3S)-isomer . Alternative approaches include enzymatic desymmetrization of prochiral intermediates using lipases, though yields remain suboptimal (≤60%) .
Mechanistic Insights and Biological Activity
Enzyme Modulation
The compound inhibits metalloproteinases by chelating active-site zinc ions via its carboxylate group. Kinetic studies show mixed-type inhibition against MMP-9 (IC₅₀ = 2.3 μM), with a K₁ value of 1.8 μM. Molecular dynamics simulations reveal hydrogen bonding between the protonated amine and Glu402 residue, stabilizing the enzyme–inhibitor complex.
Receptor Interactions
In GPCR assays, the (3S)-enantiomer acts as a partial agonist at 5-HT₄ receptors (EC₅₀ = 110 nM), while the (3R)-form antagonizes α₂-adrenergic receptors (K₁ = 340 nM) . This stereospecificity correlates with differential hydrogen-bonding patterns observed in X-ray co-crystal structures .
Applications in Drug Discovery
Antibiotic Development
Piperazic acid derivatives synthesized from this compound exhibit potent activity against Staphylococcus aureus (MIC = 0.5 μg/mL). Structural analogs with fluoroquinolone moieties show enhanced DNA gyrase inhibition (IC₅₀ = 0.2 μM) .
Prodrug Design
The methyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. Pharmacokinetic studies in rats demonstrate 85% oral bioavailability for the ester vs. 12% for the free acid.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume